molecular formula C35H32N6O4 B066433 Dersalazine CAS No. 188913-58-8

Dersalazine

Cat. No.: B066433
CAS No.: 188913-58-8
M. Wt: 600.7 g/mol
InChI Key: AYEAMZDTWLXZIJ-JEFTWCRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dersalazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Dersalazine is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:

This compound’s uniqueness lies in its dual-action mechanism, combining the anti-inflammatory effects of both its components, which may provide enhanced therapeutic benefits compared to its individual counterparts .

Properties

CAS No.

188913-58-8

Molecular Formula

C35H32N6O4

Molecular Weight

600.7 g/mol

IUPAC Name

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38?

InChI Key

AYEAMZDTWLXZIJ-JEFTWCRZSA-N

SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Synonyms

DERSALAZINE

Origin of Product

United States

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